Dibenzyl succinate chemical properties and structure
Dibenzyl succinate chemical properties and structure
An In-depth Technical Guide to Dibenzyl Succinate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of dibenzyl succinate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Dibenzyl succinate, also known as butanedioic acid, bis(phenylmethyl) ester, is a diester formed from succinic acid and benzyl alcohol.[1][2][3] Its chemical structure is characterized by a central four-carbon succinate backbone with two benzyl ester groups attached to either end.
IUPAC Name: dibenzyl butanedioate[4]
Other Names: Benzyl succinate, Spasmine, Succinic acid dibenzyl ester[1][2][3]
Chemical Structure Diagram:
Caption: Chemical structure of dibenzyl succinate.
Physicochemical Properties
A summary of the key physicochemical properties of dibenzyl succinate is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₄ | [1][2][3][5][6] |
| Molecular Weight | 298.33 g/mol | [1][2][3][6] |
| Melting Point | 42-47 °C | [7] |
| Boiling Point | 245 °C at 15 mmHg | [7][8] |
| Density | 1.256 g/mL | [7] |
| Refractive Index | 1.5960 | [7] |
| Water Solubility | Insoluble | [8][9] |
| LogP | 3.700 (estimated) | [8] |
| CAS Registry Number | 103-43-5 | [1][2][3][5] |
| SMILES | O=C(CCC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | [7] |
| InChIKey | ODBOBZHTGBGYCK-UHFFFAOYSA-N | [1][2][3][5] |
Experimental Protocols
Synthesis via Fischer Esterification
The most common method for synthesizing dibenzyl succinate is the Fischer esterification of succinic acid with benzyl alcohol in the presence of an acid catalyst.[10] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.
Caption: Generalized workflow for the synthesis of dibenzyl succinate.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid, an excess of benzyl alcohol (e.g., 2.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid in a suitable solvent like toluene.[11]
-
Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized dibenzyl succinate can be confirmed using various analytical techniques. A general workflow for the analysis is presented below.
Caption: Logical workflow for the analysis of dibenzyl succinate.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for determining the purity of dibenzyl succinate. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is typically employed.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of dibenzyl succinate. The spectra will show characteristic signals for the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the characteristic ester carbonyl (C=O) stretch.[1]
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding specific signaling pathways directly modulated by dibenzyl succinate. While related compounds like diethyl succinate have been shown to possess anti-inflammatory properties by modulating microglial cell polarization and reducing mitochondrial fission and reactive oxygen species (ROS) levels, similar studies on dibenzyl succinate have not been reported.[13] Therefore, a diagram of a signaling pathway involving dibenzyl succinate cannot be provided at this time. Further research is required to elucidate the potential biological activities and mechanisms of action of dibenzyl succinate.
References
- 1. Dibenzyl succinate [webbook.nist.gov]
- 2. Dibenzyl succinate [webbook.nist.gov]
- 3. Dibenzyl succinate [webbook.nist.gov]
- 4. Dibenzyl succinate | C18H18O4 | CID 7653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibenzyl succinate [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. DIBENZYL SUCCINATE CAS#: 103-43-5 [m.chemicalbook.com]
- 9. Dibenzyl succinate, 98% | Fisher Scientific [fishersci.ca]
- 10. Dibenzyl succinate | 103-43-5 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
